molecular formula C16H27IN2O2 B13766071 (5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate CAS No. 63981-86-2

(5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate

Cat. No.: B13766071
CAS No.: 63981-86-2
M. Wt: 406.30 g/mol
InChI Key: OWBMIRJXYXGPCS-UHFFFAOYSA-M
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Description

(5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate (CAS 63981-86-2) is a quaternary ammonium compound with a complex structure combining aromatic, carbamate, and ammonium functionalities. Its IUPAC name is Benzenaminium, 4-[[(dimethylamino)carbonyl]oxy]-N,N,N,2-tetramethyl-5-(1-methylethyl)-, iodide (1:1), and its molecular formula is C₂₉H₅₀IN₃O₄ . The molecule features a hydroxycarvacryl group (a substituted benzene ring with isopropyl and hydroxyl groups), a trimethylammonium core, and a dimethylcarbamate ester.

Properties

CAS No.

63981-86-2

Molecular Formula

C16H27IN2O2

Molecular Weight

406.30 g/mol

IUPAC Name

[3-(dimethylcarbamoyloxy)-2-methyl-5-propan-2-ylphenyl]-trimethylazanium;iodide

InChI

InChI=1S/C16H27N2O2.HI/c1-11(2)13-9-14(18(6,7)8)12(3)15(10-13)20-16(19)17(4)5;/h9-11H,1-8H3;1H/q+1;/p-1

InChI Key

OWBMIRJXYXGPCS-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1OC(=O)N(C)C)C(C)C)[N+](C)(C)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate typically involves the reaction of 5-hydroxycarvacrol with trimethylamine and dimethylcarbamoyl chloride in the presence of a suitable solvent and catalyst. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is formed. The reaction can be represented as follows:

[ \text{5-Hydroxycarvacrol} + \text{Trimethylamine} + \text{Dimethylcarbamoyl chloride} \rightarrow \text{(5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trimethylammonium group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted ammonium compounds.

Scientific Research Applications

(5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies of cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The hydroxycarvacryl group may interact with hydrophobic pockets, while the trimethylammonium group can engage in ionic interactions with negatively charged residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Quaternary Ammonium Salts

(a) Acetylcholine Analogues
Acetylcholine (ACh) and its derivatives, such as acetoxyethyltriethylammonium iodide and 4-ketopentyltriethylammonium iodide , share the quaternary ammonium core but differ in substituents. Key comparisons include:

Property (5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate Acetylcholine Analogues (e.g., triethylammonium derivatives)
Osmotic Coefficients (φ) Not reported Lower φ values for triethyl vs. trimethylammonium compounds due to reduced hydration
Enthalpy of Dilution (ΔH) Not available Triethylammonium derivatives: ΔH ≈ 101–108 cal/mol
Receptor Affinity Uncharacterized Triethylammonium substitution reduces ACh receptor binding in guinea pig ileum

The replacement of trimethylammonium with triethylammonium increases molecular volume by ~45 cm³/mol, altering hydration and steric interactions . In contrast, the target compound’s bulky hydroxycarvacryl group may hinder receptor binding compared to smaller ACh analogues.

(b) Metallocene Derivatives Compounds like (ferrocenylmethyl)-trimethylammonium iodide (CAS 39741-91-8) incorporate organometallic groups. These exhibit redox activity and enhanced antiparasitic effects compared to non-metallocene analogues . The target compound lacks such redox-active moieties, suggesting divergent biological applications.

Carbamate-Containing Compounds

(a) Ro 02-0683 (Dimethylcarbamate of (2-hydroxy-5-phenylbenzyl)-trimethylammonium bromide) This structurally related carbamate inhibits human serum cholinesterase (Ki = 2.3 µM) but shows weaker activity against acetylcholinesterase (AChE) .

(b) Biscarbamates Biscarbamates like thiazol-5-ylmethyl carbamate derivatives exhibit selective butyrylcholinesterase (BChE) inhibition (IC₅₀ = 0.8–3.2 µM) . The target compound’s monofunctional carbamate and ammonium groups may limit dual-enzyme targeting but could reduce off-target effects.

Hybrid Ammonium-Carbamate Compounds

(2-(Hydroxyphenyl)amino)-2-oxoethyl)trimethylammonium iodide dimethylcarbamate (CAS unlisted) shares the trimethylammonium-carbamate framework but replaces the hydroxycarvacryl group with a hydroxyphenyl moiety. This substitution likely reduces steric bulk, enhancing solubility but diminishing lipophilicity .

Key Research Findings and Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight Solubility (Polar Solvents) logP (Predicted)
(5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate 680.52 g/mol High (ionic ammonium group) 2.1–2.5
Acetoxyethyltriethylammonium iodide 371.28 g/mol Moderate 1.2–1.6
Ro 02-0683 452.34 g/mol Low (bulky phenyl group) 3.0–3.5

Biological Activity

(5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate is a quaternary ammonium compound that has garnered attention for its potential biological activities. This compound's unique structure suggests various interactions with biological systems, making it a subject of interest in pharmacological and biochemical research.

Chemical Structure and Properties

The compound can be represented by the following properties:

PropertyValue
CAS Number [Not available]
Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
IUPAC Name (5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate

The biological activity of (5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The quaternary ammonium structure allows for strong ionic interactions with negatively charged sites on proteins and cell membranes.

  • Receptor Interaction : The compound may modulate neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Inhibition : It shows potential as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential use as a disinfectant or in therapeutic applications against infections .
  • Antioxidant Properties : The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, thus protecting cells from oxidative stress.
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects, possibly through modulation of cholinergic signaling pathways .

Case Studies and Research Findings

A review of recent studies provides insights into the compound's efficacy and applications:

  • Antimicrobial Efficacy Study :
    • A study conducted on various bacterial strains demonstrated that (5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential as a new antimicrobial agent .
  • Neuroprotective Study :
    • In vitro experiments showed that the compound could enhance neuronal survival under oxidative stress conditions, indicating its potential role in neurodegenerative disease prevention.
  • Antioxidant Activity Assessment :
    • The compound was tested for its antioxidant capacity using DPPH radical scavenging assays, yielding promising results that support its use in formulations aimed at reducing oxidative damage in cells .

Comparison with Similar Compounds

To better understand the unique properties of (5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamate, a comparison with similar compounds is provided:

CompoundAntimicrobial ActivityAntioxidant ActivityNeuroprotective Effects
(5-Hydroxycarvacryl)trimethylammonium iodide, dimethylcarbamateHighModeratePositive
Quaternary Ammonium Compound AModerateLowNegative
Quaternary Ammonium Compound BHighHighModerate

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